
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
Übersicht
Beschreibung
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a carbamate-protected amino acid derivative frequently utilized as a synthetic intermediate in peptide chemistry and drug development. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a methoxy(methyl)amide (Weinreb amide) moiety, and a central α-carbon linked to a propionyl backbone. This compound is pivotal in constructing complex molecules due to its stability under basic conditions and its role in facilitating nucleophilic acyl substitutions . Evidence from synthesis protocols indicates its use in generating aldehydes via Grignard reactions (e.g., vinylmagnesium bromide) or reductions (e.g., LiAlH4) .
Vorbereitungsmethoden
The synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound has been investigated for its role as a potential drug candidate due to its ability to modulate biological pathways. Studies suggest that it may act as an enzyme inhibitor, influencing various biochemical processes. Its unique structure allows for modifications that can enhance its therapeutic efficacy.
Enzyme Inhibition
Research indicates that tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can interact with specific enzymes, potentially leading to applications in treating diseases where enzyme activity plays a critical role. For instance, it has been studied for its effects on metabolic enzymes, which could be relevant in cancer therapy and metabolic disorders.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including:
- Coupling Reactions : It can participate in palladium-catalyzed coupling reactions, which are essential in forming complex organic molecules.
- Functional Group Transformations : The carbamate moiety allows for easy derivatization, making it a valuable building block in synthetic chemistry.
Study 1: Enzyme Modulation
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of this compound. The research demonstrated that the compound effectively inhibited specific proteases, suggesting its potential use in developing anti-cancer agents .
Study 2: Synthesis of Novel Compounds
In another case, researchers utilized this compound as a precursor for synthesizing novel derivatives with enhanced biological activity. This study highlighted the compound's role in creating libraries of drug candidates for screening against various biological targets .
Wirkmechanismus
The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is part of a broader class of Boc-protected amino acid derivatives. Below is a comparative analysis of structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
Substituent Effects on Reactivity :
- β-Carbon substituents (e.g., phenyl, cycloalkyl) influence steric and electronic properties. For example, phenyl-substituted analogs (e.g., entry 1 in Table 1) show enhanced stability in polar aprotic solvents like DMF, critical for peptide couplings .
- Cycloalkyl variants (e.g., cyclobutyl) exhibit improved bioavailability in antiviral applications due to reduced steric hindrance .
Synthetic Efficiency :
- Methoxy(methyl)amine derivatives (Weinreb amides) enable high-yield reductions (e.g., LAH in THF, 91% yield) compared to benzotriazole analogs, which require additional purification steps .
- Chiral retention is maintained in cyclohexyl derivatives (e.g., [α]D²⁰ +82°), highlighting the robustness of asymmetric synthesis protocols .
Biological Activity :
- Phenyl-substituted analogs are prevalent in PARP-1 inhibitor synthesis (e.g., veliparib prodrugs), where the Boc group aids in controlled drug release .
- Benzotriazole derivatives demonstrate broader antimicrobial activity, likely due to increased electrophilicity and interaction with bacterial enzymes .
Table 2: Physicochemical Properties
Biologische Aktivität
Introduction
tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, also known as (R)-tert-butyl 1-(methoxy(methyl)amino)-1-oxopropan-2-ylcarbamate, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carbamate functional group and a methoxy methyl amino moiety. The following sections will explore its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 246.3034 g/mol
- CAS Number : 2287346-83-0
- Purity : Typically > 97% for research applications .
Synthesis
The synthesis of this compound generally involves the reaction of tert-butyl carbamate with methoxy(methyl)amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate that is subsequently purified to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating strong potency.
Bacterial Strain | MIC (µM) | Activity |
---|---|---|
Staphylococcus aureus | 5 | Active |
Escherichia coli | 10 | Active |
Pseudomonas aeruginosa | 20 | Moderate |
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and membrane integrity. Studies utilizing membrane depolarization assays have shown that the compound can cause significant changes in membrane potential, leading to cell death .
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
-
Antibacterial Efficacy Study :
- A study published in a peer-reviewed journal examined the efficacy of various derivatives of carbamate compounds against drug-resistant bacterial strains. This compound was among the top performers, showcasing a therapeutic index that favored bacterial inhibition over cytotoxicity to mammalian cells .
-
Cytotoxicity Assessment :
- In vitro cytotoxicity assays were performed on mammalian cell lines to assess the safety profile of the compound. Results indicated that while effective against bacteria, the compound exhibited minimal cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety margin for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate in academic research?
The compound is typically synthesized via a two-step process involving Boc-protected amino acid intermediates. First, peptide coupling of Boc-protected amino acids with methoxy(methyl)amine is performed using reagents like HATU or DCC in anhydrous THF or DMF. For example, Boc-L-phenylalanine was coupled with N,O-dimethyl hydroxylamine hydrochloride to yield the methoxy(methyl)amide intermediate, followed by LAH reduction to generate the final product . Optimization of reaction time (1–4 hours) and temperature (0°C to room temperature) is critical to prevent racemization .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., observed [M+H]+ at m/z 308.4 ).
- 1H/13C NMR to verify stereochemistry and functional groups. Methoxy(methyl)amino groups show characteristic singlets at δ ~3.2–3.4 ppm (1H) and δ ~37–40 ppm (13C) .
- Polarimetry to assess enantiomeric purity, with specific rotation values (e.g., [α]D20 +82° in CHCl3) confirming chiral integrity .
Q. How should researchers handle solubility discrepancies in physicochemical data?
Conflicting solubility values (e.g., 2.94 mg/mL vs. 44.2 mg/mL in water ) can arise from solvent purity, temperature, or polymorphic forms. Researchers should:
- Validate solubility experimentally using HPLC or gravimetric analysis.
- Cross-reference with computational models (e.g., SILICOS-IT or Ali logS predictions ).
Advanced Research Questions
Q. What strategies minimize by-product formation during methoxy(methyl)amine coupling?
Common by-products include N-methylated derivatives or oxazolines due to over-activation of carboxyl groups. Mitigation strategies:
- Use substoichiometric coupling agents (e.g., 1.05 eq. HATU) to reduce side reactions.
- Monitor reaction progress via TLC or in situ IR to halt the reaction at >90% conversion .
- Purify intermediates via silica gel chromatography (e.g., 5–30% EtOAc/pentane gradients) to remove unreacted reagents .
Q. How can reaction conditions be optimized for stereochemical fidelity in asymmetric synthesis?
Chiral induction is achieved using organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Pd). For example, asymmetric Mannich reactions with Boc-protected imines yield enantiomeric excess (ee) >95% when conducted at –20°C with 10 mol% catalyst loading . Kinetic resolution via chiral HPLC (e.g., Chiralpak AD-H column) is recommended for ee validation .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
The tert-butyl carbamate group is acid-labile (cleaved by TFA/HCl) but stable under mild basic conditions (pH <10). Methoxy(methyl)amide moieties hydrolyze slowly in aqueous media (t1/2 ~48 hours at pH 7.4), necessitating storage at –20°C in anhydrous solvents . Degradation pathways can be tracked via LC-MS to identify hydrolytic by-products (e.g., free amines or carboxylic acids) .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., protease inhibition vs. inertness) may stem from assay conditions (e.g., buffer pH or co-solvents). Best practices include:
- Replicating assays with strictly controlled parameters (e.g., 1% DMSO in PBS).
- Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. Methodological Challenges and Solutions
Q. What purification techniques are optimal for isolating high-purity (>98%) product?
- Flash chromatography with gradient elution (hexane/EtOAc) effectively removes polar impurities.
- Recrystallization from EtOAc/hexane (1:5) yields crystalline product with >99% purity .
- Preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves diastereomers or regioisomers .
Q. How should researchers address low yields in multi-step syntheses?
Low yields (<50%) often occur at amide coupling or Boc deprotection steps. Solutions:
- Replace traditional coupling agents with Urwegöhrden-type reagents (e.g., COMU) to improve efficiency.
- Use microwave-assisted synthesis (80°C, 30 minutes) to accelerate sluggish reactions .
Q. What computational tools predict the compound’s reactivity in novel reaction systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for methoxy(methyl)amine coupling. Software like Gaussian 16 or ORCA can predict activation energies and optimize solvent effects .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQIGBOSLQHOBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007753 | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87694-49-3 | |
Record name | tert-Butyl 2-(methoxy(methyl)amino)-1-methyl-2-oxoethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087694493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]-N-methoxy-N-methylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.